![molecular formula C16H21NO3 B2392331 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2097883-50-4](/img/structure/B2392331.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained attention in the scientific community due to its potential use in treating various diseases, including cancer, hypertension, and inflammation.
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs, undergoes chemoselective monoacetylation employing Novozym 435 as the catalyst. This process highlights the importance of selecting appropriate acyl donors, agitation speed, solvent, catalyst loading, mole ratio, and temperature to optimize the reaction, with vinyl acetate identified as the best acyl donor for irreversible reactions and leading to a kinetically controlled synthesis. This study emphasizes the role of enzyme-catalyzed reactions in the selective and efficient synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Muscarinic Agonist Activity
Substituted N-(silatran-1-ylmethyl)acetamides were prepared and evaluated for their muscarinic agonist activity, demonstrating the potential of these compounds to mimic acetylcholine's effect by binding directly to cholinoreceptors of ileal smooth muscle. This research contributes to the development of novel muscarinic receptor agonists, which could have implications for treating various disorders related to neurotransmitter dysfunction (Pukhalskaya et al., 2010).
Optical Properties and OH− Indicators
The study on orcinolic derivatives B1 and B2 reveals their structural crystallization, hydrogen bonding interactions, and DFT calculations indicating their potential as OH− indicators due to the absorption band shifts upon OH− ion addition. This work contributes to the field of chemical sensors, particularly for detecting and quantifying hydroxide ions in various environments (Wannalerse et al., 2022).
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13-7-3-4-8-14(13)20-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKBEUMXOZGYHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


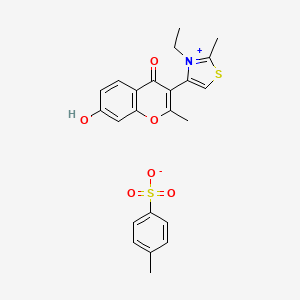
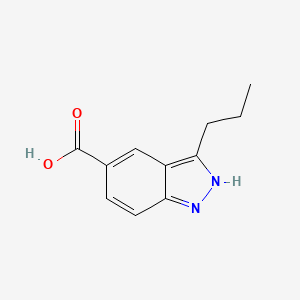

![1'-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2392253.png)
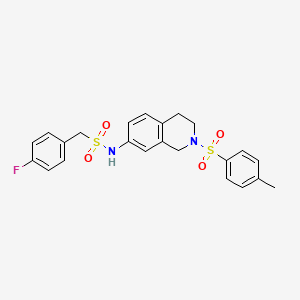
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)
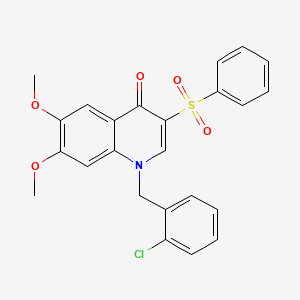
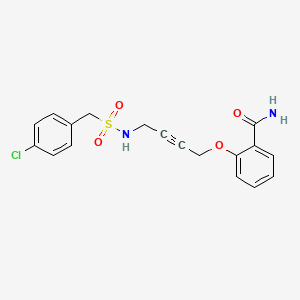
![2-(2-(4-Chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2392261.png)
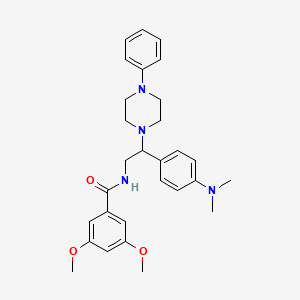
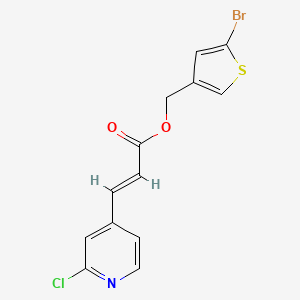
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2392268.png)
![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]but-2-ynamide](/img/structure/B2392270.png)